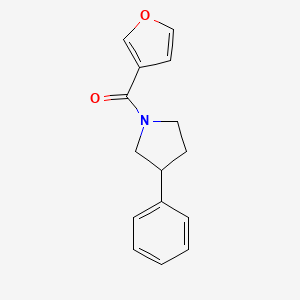

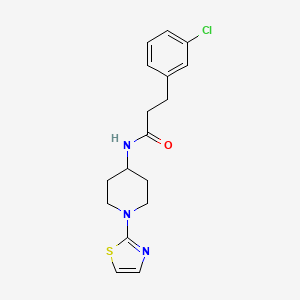

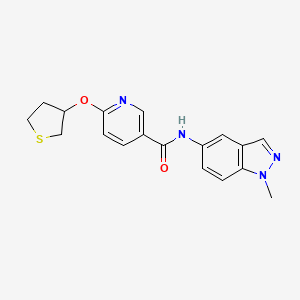

1-(Furan-3-carbonyl)-3-phenylpyrrolidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of furan derivatives has been an important research area in organic chemistry. The classical approaches such as Paal–Knorr and Feist–Benary syntheses of furan derivatives have been widely applied . The Paal–Knorr method relies on an acid-catalyzed intramolecular cyclization of 1,4-dicarbonyl compounds, while the Feist–Benary method provides a strategy for the efficient preparation of polysubstituted furan derivatives via intermolecular annulation of β-dicarbonyl compounds and α .Chemical Reactions Analysis

The reactions of sulfur ylides and alkynes have been applied in the synthesis of furan derivatives . One interesting and powerful method to construct the furan motif was designed through the precious metal gold-catalyzed addition of sulfur ylides to terminal alkynes in an inter- or intra-molecular reaction .科学的研究の応用

Spectral Studies and Quantum-Chemical Calculations

Furan derivatives, including those related to 1-(Furan-3-carbonyl)-3-phenylpyrrolidine, have been synthesized and identified, with their intramolecular hydrogen bonds investigated using IR spectroscopy and supported by semi-empirical quantum-chemical calculations. X-ray single crystal diffraction analyses confirm the molecular and crystal structure of these compounds, showing strong intramolecular hydrogen bonds and a variety of intermolecular interactions contributing to their supramolecular architectures (Hritzová et al., 2005).

Oxa-analogues and Structural Analysis

Research on oxa-analogues of triarylcorrole, involving the replacement of pyrrole rings with furan moieties, highlights the synthesis and structural analysis through X-ray crystallography. These studies showcase the architectural and electronic implications of integrating furan rings into macrocyclic compounds, contributing to our understanding of aromaticity and structural dynamics in novel macrocyclic environments (Pawlicki et al., 2002).

Palladium-Catalyzed Reactions

The palladium-catalyzed condensation reactions involving furan derivatives demonstrate the synthetic versatility of furan compounds. These reactions enable the formation of multisubstituted furans with diverse substituents, highlighting the potential of furan derivatives in synthetic organic chemistry and the development of new materials (Lu et al., 2014).

Electrorheological Properties

Studies on the synthesis and polymerization of furan compounds with phenyl rings and their electrorheological (ER) properties reveal significant findings. These compounds exhibit reversible viscosity changes upon the application and removal of an external electric field, underscoring the potential of furan derivatives in developing smart materials and ER fluids (Teare et al., 2003).

Spectroscopic and Theoretical Approaches

Research on the spectroscopic analysis and theoretical evaluation of pyrrolidine derivatives related to 1-(Furan-3-carbonyl)-3-phenylpyrrolidine offers insights into their electronic structure, hyperpolarizability, and molecular interactions. These studies contribute to a deeper understanding of the physical and chemical properties of furan and pyrrolidine derivatives, with implications for their application in various fields, including materials science and molecular electronics (Devi et al., 2018).

特性

IUPAC Name |

furan-3-yl-(3-phenylpyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c17-15(14-7-9-18-11-14)16-8-6-13(10-16)12-4-2-1-3-5-12/h1-5,7,9,11,13H,6,8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPVBAEFUTDGHGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC=CC=C2)C(=O)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Furan-3-carbonyl)-3-phenylpyrrolidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2804921.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide](/img/structure/B2804925.png)

![Prop-2-enyl 2-[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yl]oxyacetate](/img/structure/B2804926.png)

![2-chloro-N-[4-(morpholin-4-ylcarbonyl)phenyl]acetamide](/img/structure/B2804931.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2804933.png)

![1-{[1-(Adamantane-1-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2804941.png)